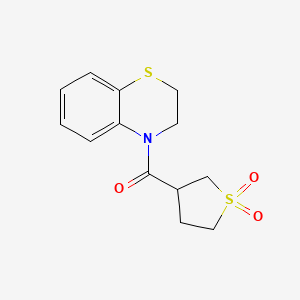
2,3-Dihydro-1,4-benzothiazin-4-yl-(1,1-dioxothiolan-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydro-1,4-benzothiazin-4-yl-(1,1-dioxothiolan-3-yl)methanone, also known as DBeQ, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases.
Mecanismo De Acción
2,3-Dihydro-1,4-benzothiazin-4-yl-(1,1-dioxothiolan-3-yl)methanone exerts its pharmacological effects by inhibiting the activity of the protein chaperone heat shock protein 90 (Hsp90), which is involved in the folding, stabilization, and degradation of various client proteins. By inhibiting Hsp90, 2,3-Dihydro-1,4-benzothiazin-4-yl-(1,1-dioxothiolan-3-yl)methanone promotes the degradation of misfolded and oncogenic client proteins, leading to the inhibition of tumor growth and the reduction of protein aggregation in neurodegenerative diseases.
Biochemical and Physiological Effects
2,3-Dihydro-1,4-benzothiazin-4-yl-(1,1-dioxothiolan-3-yl)methanone has been shown to induce apoptosis in cancer cells, reduce protein aggregation in neurodegenerative diseases, and inhibit the production of inflammatory cytokines in autoimmune disorders. In addition, 2,3-Dihydro-1,4-benzothiazin-4-yl-(1,1-dioxothiolan-3-yl)methanone has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2,3-Dihydro-1,4-benzothiazin-4-yl-(1,1-dioxothiolan-3-yl)methanone in lab experiments is its selectivity for Hsp90, which allows for the specific inhibition of client proteins that are dependent on Hsp90 for their stability and function. However, one limitation of using 2,3-Dihydro-1,4-benzothiazin-4-yl-(1,1-dioxothiolan-3-yl)methanone is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy in vivo.
Direcciones Futuras
For 2,3-Dihydro-1,4-benzothiazin-4-yl-(1,1-dioxothiolan-3-yl)methanone research include the development of more efficient synthesis methods, the identification of new client proteins that are dependent on Hsp90 for their stability and function, and the evaluation of 2,3-Dihydro-1,4-benzothiazin-4-yl-(1,1-dioxothiolan-3-yl)methanone in preclinical and clinical trials for its potential therapeutic applications in cancer, neurodegenerative diseases, and autoimmune disorders. In addition, the combination of 2,3-Dihydro-1,4-benzothiazin-4-yl-(1,1-dioxothiolan-3-yl)methanone with other therapeutic agents, such as chemotherapeutic agents or immunomodulatory drugs, may enhance its efficacy and reduce the risk of drug resistance.
Métodos De Síntesis
2,3-Dihydro-1,4-benzothiazin-4-yl-(1,1-dioxothiolan-3-yl)methanone can be synthesized via a four-step process involving the reaction of 2-aminobenzenethiol with α-bromoacetophenone, followed by cyclization with chloroacetyl chloride and oxidation with potassium permanganate. The yield of 2,3-Dihydro-1,4-benzothiazin-4-yl-(1,1-dioxothiolan-3-yl)methanone obtained through this method is approximately 40%.
Aplicaciones Científicas De Investigación
2,3-Dihydro-1,4-benzothiazin-4-yl-(1,1-dioxothiolan-3-yl)methanone has been studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and autoimmune disorders. In cancer, 2,3-Dihydro-1,4-benzothiazin-4-yl-(1,1-dioxothiolan-3-yl)methanone has been shown to inhibit the growth of multiple myeloma cells and enhance the cytotoxicity of chemotherapeutic agents. In neurodegenerative diseases, 2,3-Dihydro-1,4-benzothiazin-4-yl-(1,1-dioxothiolan-3-yl)methanone has been studied for its ability to reduce the accumulation of misfolded proteins, such as tau and α-synuclein, which are associated with Alzheimer's and Parkinson's disease, respectively. In autoimmune disorders, 2,3-Dihydro-1,4-benzothiazin-4-yl-(1,1-dioxothiolan-3-yl)methanone has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, which are involved in the pathogenesis of rheumatoid arthritis.
Propiedades
IUPAC Name |
2,3-dihydro-1,4-benzothiazin-4-yl-(1,1-dioxothiolan-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3S2/c15-13(10-5-8-19(16,17)9-10)14-6-7-18-12-4-2-1-3-11(12)14/h1-4,10H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJBHMLRSQKINMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1C(=O)N2CCSC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[1-[(4-Fluorophenyl)methyl]piperidin-4-yl]-3-(2-methylpropyl)urea](/img/structure/B7565121.png)
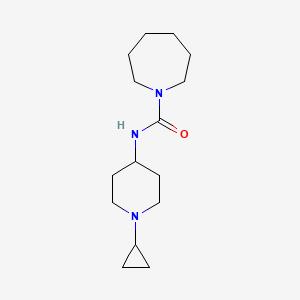
![N-[3-[[acetyl(ethyl)amino]methyl]phenyl]-5-tert-butyl-1H-pyrazole-3-carboxamide](/img/structure/B7565137.png)
![N-[1-(3,4-difluorophenyl)ethyl]-2,2-dimethylpropanamide](/img/structure/B7565138.png)
![1-(2,3-Dihydro-1,4-benzodioxin-3-ylmethyl)-1-ethyl-3-[(2-pyrazol-1-ylpyridin-4-yl)methyl]urea](/img/structure/B7565146.png)
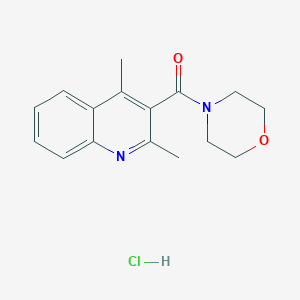
![2-[1-[(6-chloro-4H-1,3-benzodioxin-8-yl)methyl]piperidin-2-yl]-1,3-benzothiazole](/img/structure/B7565154.png)
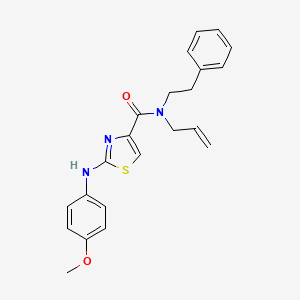
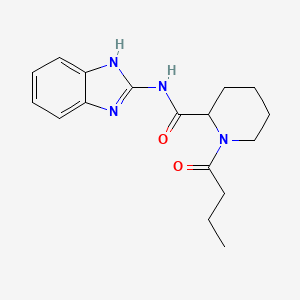
![2-(N-methylanilino)-N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclopentyl]acetamide](/img/structure/B7565182.png)
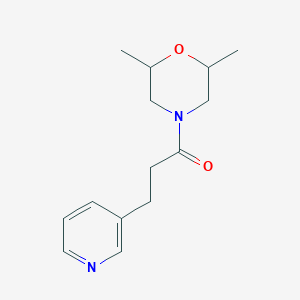
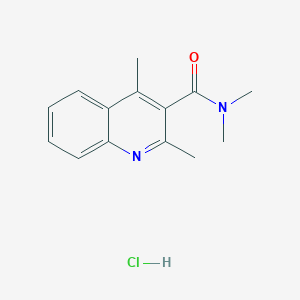
![3-[2-[4-(2-Methylpropyl)piperazin-1-yl]ethoxy]benzonitrile](/img/structure/B7565197.png)
![1-(2-bromophenyl)-5-oxo-N-[1-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)ethyl]pyrrolidine-3-carboxamide](/img/structure/B7565205.png)